Intermedine
Overview
Description
Intermedine is a pyrrolizidine alkaloid with the molecular formula C15H25NO5 and a molecular weight of 299.3627 g/mol . It is a naturally occurring compound found in various plants, particularly those belonging to the Boraginaceae family. Pyrrolizidine alkaloids are known for their hepatotoxic properties, and this compound is no exception. This compound has garnered attention due to its presence in medicinal plants and its potential toxicological effects.
Mechanism of Action
Target of Action
Intermedine is a potent alkaloid
Biochemical Pathways
This compound is a type of pyrrolizidine alkaloid (PA), which are common constituents of plants and have serious hepatotoxicity It is known that pas can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of these metabolites are concentration and localization dependent .
Result of Action
This compound has been shown to inhibit angiogenesis in vitro and in vivo . It has also been associated with hepatotoxicity . In vitro, the combined cytotoxicity of this compound and another PA, lycopsamine, on human hepatocytes was examined. The combination inhibited the ability of the cells to proliferate, colonize, and migrate and induced hepatocytes apoptosis in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, DNA methylation, a potential mechanism by which the environment can shape gene expression and subsequent health outcomes, can be influenced by environmental factors . .
Biochemical Analysis
Biochemical Properties
Intermedine plays a crucial role in biochemical reactions, particularly in the context of neural progenitor cells (NPCs). It interacts with various enzymes and proteins within these cells, leading to significant cytotoxicity . The nature of these interactions is concentration-dependent, with higher concentrations of this compound leading to reduced cell viability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In neural progenitor cells (NPCs), it influences cell function by reducing cell viability in a concentration-dependent manner
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules within the cell, leading to enzyme inhibition or activation and changes in gene expression. This results in significant cytotoxicity, particularly in neural progenitor cells (NPCs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits significant cytotoxicity at 30 μM after 24 hours of exposure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of intermedine involves several steps, typically starting from simpler organic compoundsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves processes such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Intermedine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert this compound to less toxic derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds, each with varying degrees of toxicity and biological activity .
Scientific Research Applications
Intermedine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and toxicity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes, particularly in hepatocytes.
Medicine: Studied for its potential therapeutic effects and toxicological risks, especially in herbal medicines.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .
Comparison with Similar Compounds
Lycopsamine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Indicine: Shares structural similarities with intermedine and exhibits comparable toxicological effects.
Echinatine: Another related compound with similar biological activities .
Uniqueness: this compound is unique due to its specific structural features and the particular pathways it affects in biological systems. Its presence in certain medicinal plants also makes it a compound of interest for both therapeutic and toxicological studies .
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-OPQSFPLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020073 | |
Record name | Intermedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10285-06-0 | |
Record name | (+)-Intermedine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Intermedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Intermedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INTERMEDINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Intermedine's toxicity is primarily attributed to its metabolism in the liver. While the parent alkaloid is relatively inert, it undergoes enzymatic transformation into highly reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and potentially, tumor development. [, , , ] One specific reactive metabolite, 1-formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine (9-CHO-DHP), has been identified as a key player in this process. []
ANone: Research suggests that this compound's metabolites can trigger both mitochondria-mediated and ER-mediated apoptosis (programmed cell death) in hepatocytes. This occurs through the induction of oxidative stress (excessive reactive oxygen species production), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. [, ] Additionally, this compound can elevate intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptotic pathway. []
ANone: this compound has the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. []
ANone: this compound's structure is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specific proton (1H) and carbon (13C) NMR signals, along with characteristic fragmentation patterns in MS, are used to differentiate this compound from other PAs, including its diastereoisomer, lycopsamine. [, , , , ]
ANone: While this compound's structure contains the core features associated with PA toxicity, the presence and position of functional groups on the molecule can influence its overall toxicity. For instance, the stereochemistry at the C7 position differentiates this compound from its diastereoisomer, lycopsamine. [, ] While both are hepatotoxic, they may exhibit differences in potency or metabolic pathways. Additionally, modifications such as acetylation at the C7 position can further modulate the toxicity of this compound. [, , ]
ANone: While there are no regulations explicitly targeting this compound, its presence as a PA in food and feed products is a growing concern for regulatory agencies like the European Food Safety Authority (EFSA). These agencies have set limits on the acceptable daily intake of certain PAs to minimize human exposure and potential health risks. [, , , ]
ANone: this compound, like other 1,2-unsaturated PAs, is primarily known for its hepatotoxicity. Ingestion of this compound-containing plants or contaminated products can lead to liver damage, ranging from mild inflammation to severe necrosis (cell death), cirrhosis (scarring), and potentially, liver failure. [, , , , , ]
ANone: Yes, chronic exposure to low levels of this compound, even below the acute toxicity threshold, has been linked to an increased risk of liver cancer (hepatocellular carcinoma) in experimental animal models. [, , ]
ANone: Research has identified specific DNA adducts formed by the reactive metabolites of this compound. These adducts, notably those derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), show promise as potential biomarkers for assessing PA exposure and the risk of liver tumor initiation. []
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using electrospray ionization (ESI), is widely employed for identifying and quantifying this compound and other PAs in plant material, food products, and biological samples. [, , , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) is also used for PA analysis, particularly when dealing with volatile derivatives. [, , ] The choice of method often depends on the specific matrix, required sensitivity, and the range of PAs being analyzed.
ANone: this compound often co-occurs with its diastereoisomer, lycopsamine, and other structurally similar PAs. Chromatographic techniques like HPLC or GC are essential for separating these isomers and other PAs based on their physicochemical properties, allowing for accurate identification and quantification of individual alkaloids. Low-temperature chromatography, specifically at 5°C, has proven particularly effective in resolving this compound and lycopsamine. []
ANone: this compound research exemplifies the importance of a multidisciplinary approach, drawing upon expertise from fields such as:
- Plant Science/Botany: Understanding the distribution, ecological roles, and biosynthesis of this compound in various plant species. [, , , , , , , , , , ]
- Analytical Chemistry: Developing and refining analytical techniques for accurate identification and quantification of this compound in complex matrices. [, , , , , , , , , , ]
- Toxicology: Investigating the mechanisms of this compound toxicity, identifying potential biomarkers of exposure, and assessing human health risks. [, , , , , , , , , ]
- Food Science and Technology: Monitoring and mitigating this compound contamination in food and feed products to ensure consumer safety. [, , , , , , , ]
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